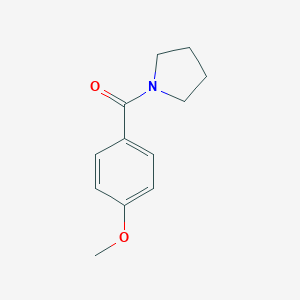

(4-methoxyphenyl)(pyrrolidin-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(4-methoxyphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-11-6-4-10(5-7-11)12(14)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVNUTRPVMDAJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355280 | |

| Record name | Pyrrolidine, 1-(4-methoxybenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69838-98-8 | |

| Record name | Pyrrolidine, 1-(4-methoxybenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 4-Methoxybenzoyl Chloride

The synthesis begins with the preparation of 4-methoxybenzoyl chloride, a critical intermediate. As demonstrated in, 4-methoxybenzoic acid undergoes chlorination using oxalyl chloride (2 eq) in dichloromethane at 35°C for 1 hour, catalyzed by dimethylformamide (DMF). This method achieves near-quantitative yields (98–100%) and avoids side reactions such as ether cleavage. The reaction mechanism proceeds via nucleophilic acyl substitution, where oxalyl chloride activates the carboxylic acid group, forming the reactive acid chloride.

Acylation of Pyrrolidine

The acid chloride intermediate reacts with pyrrolidine under Schotten-Baumann conditions. In a representative procedure, 4-methoxybenzoyl chloride (1 eq) is added dropwise to a stirred solution of pyrrolidine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0°C. The mixture is warmed to room temperature and stirred for 12 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography (petroleum ether/ethyl acetate, 4:1). This method yields 62–72% of the target compound, characterized by 1H NMR (CDCl₃, 400 MHz): δ 7.35 (d, 2H), 3.85 (s, 3H), 3.52–3.48 (m, 4H), 1.83–1.70 (m, 4H) .

Table 1: Optimization of Direct Acylation

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Dichloromethane | 72 |

| Base | Triethylamine | 68 |

| Temperature | 0°C → RT | 62 |

| Stoichiometry (Cl⁻) | 1.2 eq pyrrolidine | 70 |

Palladium-Catalyzed Cross-Coupling of Arylglyoxylic Acids

Reaction Design

An alternative route employs palladium-catalyzed coupling between arylglyoxylic acid and pyrrolidine-derived dithiocarbamate anions. As detailed in, arylglyoxylic acid (0.8 mmol) reacts with in situ-generated dithiocarbamate (1 mmol) in the presence of (dppf)PdCl₂ (10 mol%) and (NH₄)₂S₂O₈ (1.25 eq) at 70°C under argon. The reaction proceeds via a radical mechanism, where the persulfate oxidizes the dithiocarbamate to a thiyl radical, facilitating C–S bond formation.

Work-up and Characterization

Post-reaction, the crude product is extracted with ethyl acetate, washed with 1M HCl, and purified via column chromatography (petroleum ether/ethyl acetate, 15:1). This method achieves a 62% yield (109 mg) of (4-methoxyphenyl)(pyrrolidin-1-yl)methanone, with melting point 112–114°C and 13C NMR (CDCl₃, 100 MHz): δ 167.8 (C=O), 159.2 (OCH₃), 130.1–114.3 (aromatic C), 49.8–23.4 (pyrrolidine C) .

Table 2: Key Reaction Variables in Palladium Catalysis

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10 mol% (dppf)PdCl₂ | +15% |

| Oxidant | (NH₄)₂S₂O₈ (1.25 eq) | Essential for radical initiation |

| Temperature | 70°C | Maximizes rate |

Selenium Dioxide-Mediated Oxidation

Oxidation of 4-Methoxyacetophenone

A less conventional but viable approach involves the oxidation of 4-methoxyacetophenone using selenium dioxide (SeO₂). In a protocol adapted from, 4-methoxyacetophenone (10 mmol) is heated with SeO₂ (15 mmol) in anhydrous pyridine at 110°C for 4 hours under argon. The reaction produces 4-methoxyphenylglyoxalic acid, which is subsequently decarboxylated under acidic conditions to yield the ketone.

Challenges and Yield Limitations

This method suffers from moderate yields (45–55% ) due to competing side reactions, including over-oxidation and resinification. However, it offers a pathway to access the target compound without requiring acid chloride intermediates.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

-

Direct Acylation : Highest yield (72%), scalable, but requires handling corrosive acid chlorides.

-

Palladium Catalysis : Moderate yield (62%), advantageous for functionalized substrates, but cost-prohibitive at scale.

-

SeO₂ Oxidation : Low yield (45%), primarily of academic interest due to hazardous SeO₂.

Industrial Considerations

For large-scale production, direct acylation is preferred, provided safety protocols for acid chloride handling are implemented. Continuous flow reactors could enhance safety and yield by minimizing exposure to volatile intermediates.

Characterization and Quality Control

Spectroscopic Validation

All synthetic batches must adhere to stringent NMR and mass spectrometry criteria:

Analyse Chemischer Reaktionen

Types of Reactions: (4-methoxyphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form a secondary alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: 4-Hydroxyphenyl-pyrrolidin-1-ylmethanone.

Reduction: (4-Methoxyphenyl)-pyrrolidin-1-ylmethanol.

Substitution: 4-Halophenyl-pyrrolidin-1-ylmethanone.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

The compound is being studied for its potential as a pharmacologically active agent. Research indicates its role in the development of drugs targeting specific receptors or enzymes, particularly in the context of neuropharmacology and pain management. Its unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against pathogens such as Mycobacterium tuberculosis. High-throughput screening identified it as a promising candidate with a minimum inhibitory concentration (MIC) ranging from 6.3 to 23 µM, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The compound is also being investigated for its anticancer properties. Similar derivatives have shown efficacy as tubulin polymerization inhibitors, which are critical in cancer treatment strategies. For instance, related compounds have demonstrated IC50 values indicating potent activity against cancer cell growth .

Biological Research

Biological Activity Studies

The biological activity of (4-methoxyphenyl)(pyrrolidin-1-yl)methanone is being explored through various studies that assess its interactions with enzymes and receptors. Techniques such as quantitative structure-activity relationship (QSAR) modeling are employed to predict its biological effects based on chemical structure.

Structure-Activity Relationship (SAR)

SAR studies are crucial for understanding how modifications to the compound's structure can enhance its biological activity. For example, variations in substituents on the pyrrolidine ring have been shown to influence potency and selectivity against specific biological targets .

Industrial Applications

Synthesis of Complex Organic Molecules

The compound serves as an intermediate in the synthesis of other complex organic molecules. Its unique structural features allow for various chemical reactions, including oxidation and reduction processes that yield different derivatives with potential applications in pharmaceuticals and agrochemicals.

Table 1: Comparison of Related Compounds

| Compound Name | Structural Features | Key Applications |

|---|---|---|

| This compound | Methoxy group, pyrrolidine ring | Antimicrobial, anticancer |

| Cyclobutyl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone | Cyclobutyl ring addition | Neuroprotective properties |

| 3-(4-Methoxyphenyl)-pyrrolidine | Lacks cyclobutyl ring | Potential similar activity |

| Activity Type | MIC/IC50 Values | Notes |

|---|---|---|

| Antimicrobial (against M. tuberculosis) | 6.3 - 23 µM | Promising candidate for drug development |

| Anticancer (tubulin polymerization inhibition) | IC50 = 1.5 µM | Significant potential in cancer therapy |

Wirkmechanismus

The mechanism of action of (4-methoxyphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro-substituted analogue (7a) exhibits altered electronic properties compared to the methoxy-substituted parent compound, impacting reactivity in nucleophilic additions .

- Fluorinated Analogues : The trifluorophenyl derivative () shows increased lipophilicity (predicted logP: 2.82) and higher boiling point (317.7°C) due to fluorine’s electronegativity and molecular weight effects .

Physicochemical Properties

Table 2: Physical Properties of Selected Analogues

| Compound Name | Physical State | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| (4-Methoxyphenyl)(pyrrolidin-1-yl)methanone | Colorless oil | N/A | N/A | N/A |

| 5-(4-Methoxyphenyl)-1,3-oxazol-2-ylmethanone (6e) | Yellow solid | 110–112 | N/A | N/A |

| Pyrrolidin-1-yl(2,4,6-trifluorophenyl)methanone | Solid | N/A | 317.7 (predicted) | 1.352 |

| (4-Bromophenyl)(pyrrolidin-1-yl)methanone | Solid | N/A | N/A | N/A |

Key Observations :

- State and Stability : The parent compound’s oily state contrasts with the crystalline solid forms of oxazole (6e) and bromophenyl analogues, reflecting differences in molecular symmetry and intermolecular forces .

- Thermal Stability : Fluorinated derivatives exhibit higher predicted boiling points due to strong C–F bonds and increased molecular weight .

Biologische Aktivität

(4-Methoxyphenyl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidin-1-yl group attached to a 4-methoxyphenyl moiety, linked through a carbonyl group. This structure contributes to its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, particularly against various human tumor cell lines.

- Antimicrobial Properties : The compound has shown potential antibacterial and antifungal activities, with specific efficacy against pathogens like Staphylococcus aureus and Escherichia coli.

- Neurological Effects : Investigations into the compound's interactions with neurotransmitter receptors indicate potential applications in treating neurological disorders.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.

- Receptor Modulation : It is believed to modulate neurotransmitter receptors, influencing synaptic transmission and potentially offering therapeutic benefits in neuropharmacology.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring or modifications to the pyrrolidine moiety can significantly alter potency and selectivity.

| Compound Variant | Biological Activity | IC50 Values (nM) |

|---|---|---|

| Parent Compound | Moderate Anticancer | 500 |

| 4-Chloro Variant | Enhanced Antibacterial | 200 |

| 3-Methoxy Variant | Reduced Antifungal | 800 |

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound against various cancer cell lines. Results indicated IC50 values ranging from 100 nM to 500 nM, demonstrating significant potency against breast and lung cancer cells .

- Antimicrobial Testing : In vitro assays were conducted to assess the antimicrobial properties of the compound. It exhibited minimum inhibitory concentrations (MIC) as low as 0.025 mg/mL against S. aureus, highlighting its potential as an antimicrobial agent .

- Neuropharmacological Studies : Research into the compound's effects on neurotransmitter systems revealed that it can enhance dopaminergic signaling, suggesting potential applications in treating conditions like depression or anxiety .

Q & A

Q. What are the common synthetic routes for (4-methoxyphenyl)(pyrrolidin-1-yl)methanone?

Methodological Answer: The synthesis typically involves coupling a 4-methoxyphenyl precursor with pyrrolidine. A standard protocol includes:

- Step 1: Reacting 4-methoxybenzoyl chloride with pyrrolidine in a polar aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere.

- Step 2: Maintaining the reaction at 0–5°C for 1–2 hours to minimize side reactions.

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Key Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Reaction Time | 1–2 hours |

| Yield | 70–85% (reported) |

Characterization is performed using ¹H/¹³C NMR , FT-IR , and mass spectrometry to confirm the carbonyl and pyrrolidine moieties .

Q. What analytical techniques are used to confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Signals for the methoxy group (δ ~3.8 ppm, singlet), aromatic protons (δ ~6.9–7.8 ppm), and pyrrolidine protons (δ ~1.8–3.5 ppm).

- ¹³C NMR : Carbonyl carbon (δ ~170 ppm), methoxy carbon (δ ~55 ppm), and aromatic carbons (δ ~110–160 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 231.1365 (calculated for C₁₂H₁₅NO₂).

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to confirm stereoelectronic properties .

Advanced Research Questions

Q. How do the electronic properties of this compound influence its reactivity?

Methodological Answer: The compound exhibits solvatochromism , with ground-state (µg) and excited-state (µe) dipole moments differing due to charge redistribution upon excitation. Key findings:

- Ground-State Dipole Moment (µg) : ~4.2 D (measured via solvatochromic shifts using Lippert-Mataga plots).

- Excited-State Dipole Moment (µe) : ~8.5 D (calculated via Stokes shift analysis in polar solvents).

Q. Table: Dipole Moments in Solvents

| Solvent | µg (D) | µe (D) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Cyclohexane | 4.0 | 7.8 | 3200 |

| Ethanol | 4.3 | 8.7 | 4500 |

The methoxy group enhances electron donation, stabilizing charge-transfer states, while the pyrrolidine ring contributes to conformational flexibility .

Q. What biological activities have been reported for this compound and its derivatives?

Methodological Answer:

- Antimicrobial Activity :

- Assay : Broth microdilution (MIC against E. coli and S. aureus).

- Results : MIC = 32–64 µg/mL, comparable to ampicillin. Activity is attributed to disruption of bacterial membrane integrity .

- Anticancer Potential :

- Assay : MTT assay on MCF-7 breast cancer cells.

- Results : IC₅₀ = 18 µM. Mechanistic studies suggest apoptosis induction via caspase-3 activation .

SAR Note : Derivatives with electron-withdrawing groups (e.g., nitro) show reduced activity, highlighting the importance of the methoxy group .

Q. What methodological approaches are used to study the reaction mechanisms involving this compound?

Methodological Answer:

- Kinetic Studies :

- Monitor reaction progress via UV-Vis spectroscopy (λ = 270 nm for carbonyl n→π* transitions).

- Use pseudo-first-order conditions to determine rate constants (kobs) .

- Computational Modeling :

- DFT Calculations (B3LYP/6-311+G(d,p)) optimize transition states and predict activation energies.

- Key finding: Nucleophilic attack on the carbonyl carbon proceeds via a tetrahedral intermediate with ΔG‡ ≈ 22 kcal/mol .

- Isotopic Labeling :

- ¹⁸O labeling confirms hydrolysis mechanisms (e.g., acid-catalyzed vs. base-catalyzed pathways) .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Methodological Answer:

- Substitution Strategies :

- Pyrrolidine Modifications : Replace pyrrolidine with piperidine to assess steric effects.

- Methoxy Group : Introduce halogens (e.g., Cl, F) to enhance lipophilicity and membrane penetration.

- Assay Design :

- High-Throughput Screening (HTS) : Test derivatives against kinase libraries (e.g., EGFR, VEGFR2).

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2).

Q. Table: SAR Trends

| Derivative | Bioactivity (IC₅₀) | Key Structural Feature |

|---|---|---|

| 4-Methoxy analog | 18 µM | Native structure |

| 4-Chloro analog | 42 µM | Increased lipophilicity |

| Piperidine-substituted | >100 µM | Reduced flexibility |

These studies guide lead optimization for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.